molecular formula C10H16O4 B169378 Gelsemiol CAS No. 110414-77-2

Gelsemiol

Cat. No. B169378
M. Wt: 200.23 g/mol
InChI Key: FNYPTQQTJGQJNF-BGKGJTHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gelsemiol is the main active ingredient in Verbena littoralis H. B. K . It has been found to enhance nerve growth factor (NGF) -induced axonal elongation in PC12D cells .


Synthesis Analysis

The total synthesis of Gelsemiol was accomplished in nine steps with an overall yield of 14% . Key features of the synthesis involve a stereoselective inverse electron‐demand Diels–Alder reaction catalyzed by a chiral Cu Lewis acid, a radical reaction/skeletal rearrangement cascade, and a mild alkylation .


Molecular Structure Analysis

The molecular formula of Gelsemiol is C10H16O4 . The X‐ray diffraction analysis of the synthetic sample of Gelsemiol confirmed its assigned structure .


Chemical Reactions Analysis

The synthesis of Gelsemiol involves key reactions such as a stereoselective inverse electron‐demand Diels–Alder reaction catalyzed by a chiral Cu Lewis acid, a radical reaction/skeletal rearrangement cascade, and a mild alkylation .


Physical And Chemical Properties Analysis

Gelsemiol is a powder with a molecular weight of 200.23 g/mol . Its CAS number is 110414-77-2 .

Scientific Research Applications

Nerve Growth Factor-Potentiating Activity

  • Gelsemiol 6'-trans-caffeoyl-1-glucoside isolated from Verbena littoralis, which includes gelsemiol, showed weak enhancement of nerve growth factor (NGF)-mediated neurite outgrowth from PC12D cells. This suggests potential applications in nerve regeneration and brain tissue engineering (Li et al., 2003).

Applications in Traditional Medicine

  • Medicinal plants of the genus Gelsemium , which include compounds like gelsemiol, have been used traditionally for treating migraines, neuralgia, sciatica, cancer, and various types of sores. Their phytochemical composition, including alkaloids like gelsemiol, shows anti-tumor, analgesic, anxiolytic, anti-inflammatory, and immunomodulating pharmacological activities (Jin et al., 2014).

Biomimetic Scaffold Applications

  • Nanofibrous gelatine scaffolds integrated with nerve growth factor-loaded alginate microspheres were found effective in promoting tissue regeneration processes in brain tissue engineering. Gelsemiol, as part of the phytochemical profile of certain plants, could contribute to such biomimetic scaffold applications (Büyüköz et al., 2018).

Pharmacological Research and Toxicology

  • The genus Gelsemium, including gelsemiol-containing species, has been recognized for its pharmacological research and toxicological applications. Gelsemium elegans, for example, has been used in traditional Chinese medicine for rheumatoid pain, neuropathic pain, and other conditions (Jin et al., 2014).

Potential in Tissue Engineering and Regeneration

  • Studies on gelatin-based scaffolds and hydrogels , which may include compounds like gelsemiol, have shown significant potential in tissue engineering and regeneration. These scaffolds can mimic the physical architecture and chemical composition of natural extracellular matrices (Fang et al., 2016).

Safety And Hazards

Gelsemiol is for research use only and not for human or veterinary use . In case of contact, it is recommended to rinse the skin thoroughly with large amounts of water and remove contaminated clothing and shoes . If ingested, it is advised to wash out the mouth with water and get medical attention .

properties

IUPAC Name

(3R,3aS,4R,5S,6aS)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-5-2-8-9(6(5)3-11)7(4-12)10(13)14-8/h5-9,11-12H,2-4H2,1H3/t5-,6+,7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYPTQQTJGQJNF-BGKGJTHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C1CO)C(C(=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]([C@@H]1CO)[C@@H](C(=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gelsemiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
YS Li, K Matsunaga, R Kato… - Journal of pharmacy and …, 2001 - academic.oup.com
… gelsemiol and 9-hydroxysemperoside aglucone (9-OHSA). Neither compound (30–300 μM) exhibited neurite-inducing activity alone. Gelsemiol (… These results suggested that gelsemiol …
Number of citations: 23 academic.oup.com
P Burch, M Binaghi, M Scherer… - … A European Journal, 2013 - Wiley Online Library
… ,3 we became interested in gelsemiol (1), a C(6), C(11)-oxidized iridoid first isolated from Gelsemium sempervirens (Gentianales).4 A subsequent publication by Ohizumi and co-workers …
Y Li, M Ishibashi, M Satake, Y Oshima… - Chemical and …, 2003 - jstage.jst.go.jp
A new iridoid glycoside, gelsemiol 6-trans-caffeoyl-1-glucoside (1), was isolated from Verbena littoralis, together with four known phenylethanoid glycosides, acteoside (2), 2-…
Number of citations: 37 www.jstage.jst.go.jp
C Rujjanawate - 1997 - cmuir.cmu.ac.th
… major fractions isolated were gelsemine, a gelsemine and koumine mixture, koumine, and gelsemiol. Gelsemirne and koumine are major alkaloids found in G. elegans while gelsemiol …
Number of citations: 0 cmuir.cmu.ac.th
SR Jensen, O Kirk, BJ Nielsen, R Norrestam - Phytochemistry, 1987 - Elsevier
… C,,,H,xO, requires: C, 56.6; H, 5.7%) The last fraction consisted of almost pure gelsemiol(3) which was purified by PLC (CHCl,-MeOH, 4: 1) to give the pure compound (140 mg) mp 91-93…
Number of citations: 52 www.sciencedirect.com
Y Li, Y Ohizumi - Yakugaku Zasshi, 2004 - jstage.jst.go.jp
… Moreover, gelsemiol and 7aOHSA showed significant activity … However, gelsemiol markedly enhanced an in crease in the … The data may be interpreted in that gelsemiol enhanced …
Number of citations: 65 www.jstage.jst.go.jp
S Li, L Li - 亚洲传统医药, 2018 - asianjtm.syphu.edu.cn
… From the data we got, some compounds have many targets, such as Gelsemiol-1-glicoside (36 targets), Yohimbane Alkaloid 9 (34 targets), Ethyl ferulate (33 targets), Gelsemiol-3-…
Number of citations: 4 asianjtm.syphu.edu.cn
DF Taber - Organic Synthesis - organic-chemistry.org
Diels-Alder Cycloaddition: (+)-Armillarivin (Banwell), Gelsemiol (Gademann), (+)-Frullanolide (Liao), Myceliothermophin A (Uchiro), Peribysin E (Reddy), Caribenol A (Li/Yang) … Diels-Alder …
Number of citations: 0 www.organic-chemistry.org
Y Ohizumi, T Yamakuni, Y Li - … of the Korean Society of Applied …, 2004 - koreascience.kr
… The data may be interpreted in that gelsemiol (2) enhanced NGF-signaling pathways resulting in an increase in the population bearing neurites and neurite elongation, but that 7a-…
Number of citations: 3 koreascience.kr
H Takayama, Y Morohoshi, M Kitajima… - Natural Product …, 1994 - Taylor & Francis
… From the n-BuOH extract, two known iridoids, gelsemide (514 (0.3 5% based on the dried leaves) and gelsemiol (6)4 (0.11 %), were obtained. This fraction contained no trace of …
Number of citations: 15 www.tandfonline.com

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